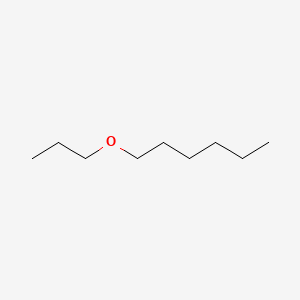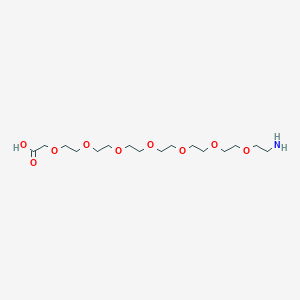
H2N-Peg7-CH2cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H2N-Peg7-CH2cooh, also known as Amino-PEG7-acetic acid, is a compound with the molecular formula C16H33NO9 and a molecular weight of 383.43 g/mol . It is a polyethylene glycol (PEG) derivative with an amino group at one end and a carboxylic acid group at the other. This compound is widely used in various scientific research fields due to its unique properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H2N-Peg7-CH2cooh typically involves the reaction of polyethylene glycol (PEG) with appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method involves the reaction of PEG with an amino acid derivative under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
H2N-Peg7-CH2cooh undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used for further applications in research and industry .
Wissenschaftliche Forschungsanwendungen
H2N-Peg7-CH2cooh is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of various industrial products, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of H2N-Peg7-CH2cooh involves its ability to form stable conjugates with other molecules through its amino and carboxylic acid groups. These conjugates can interact with specific molecular targets and pathways, leading to desired effects such as improved drug delivery and enhanced stability of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-PEG7-CH2COOH: Similar structure but with an azide group instead of an amino group.
H2N-PEG2-CH2COOH: Shorter PEG chain length with similar functional groups.
Uniqueness
H2N-Peg7-CH2cooh is unique due to its specific PEG chain length and functional groups, which provide optimal properties for various applications in research and industry. Its ability to form stable conjugates and enhance the properties of other molecules makes it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C16H33NO9 |
|---|---|
Molekulargewicht |
383.43 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H33NO9/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h1-15,17H2,(H,18,19) |
InChI-Schlüssel |
FHAZSVFTGXZFBE-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



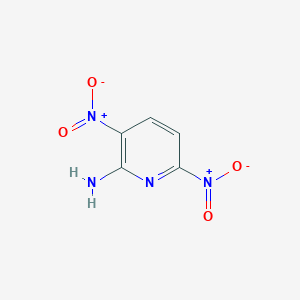
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)
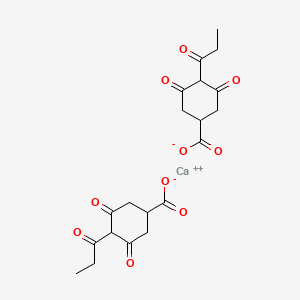
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
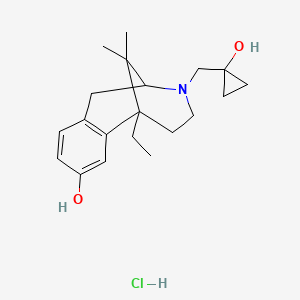
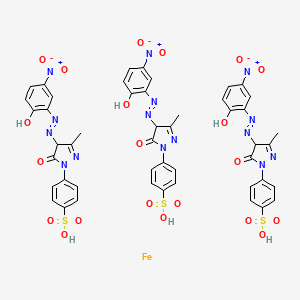
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
![1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)
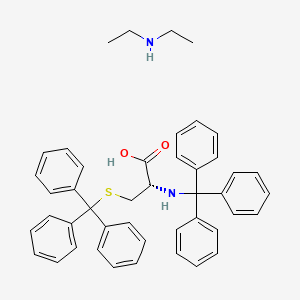

![3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12280000.png)
